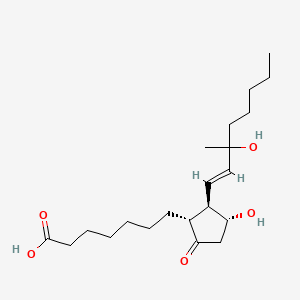
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopentyl ring, and a heptanoic acid chain. Its unique configuration makes it a subject of study in organic chemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid involves several steps, typically starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:
Cyclopentyl Ring Formation: The cyclopentyl ring is often synthesized through cyclization reactions involving diene precursors.
Functionalization: Introduction of hydroxyl groups and the heptanoic acid chain is achieved through selective oxidation and esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and cyclopentyl ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
- 7-[(1R,2R,3R,5R)-2-[(1E,3S,7R)-3,7-dihydroxyoct-1-en-1-yl]-3,5-dihydroxycyclopentyl]heptanoic acid
Uniqueness
Compared to similar compounds, 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H36O5 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21?/m1/s1 |
InChI-Schlüssel |
OMNFCPCBKCERJP-JNDWQWAJSA-N |
Isomerische SMILES |
CCCCCC(C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


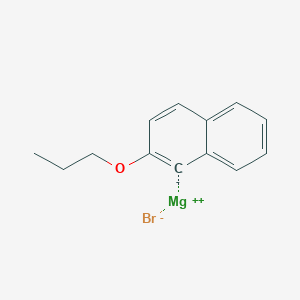
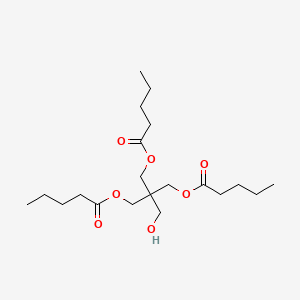
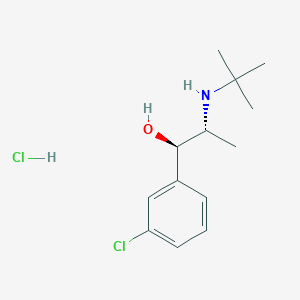
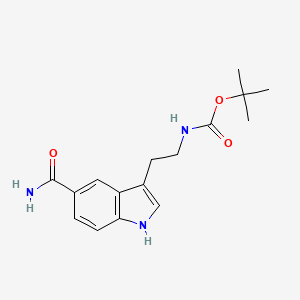
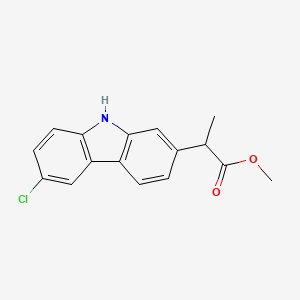
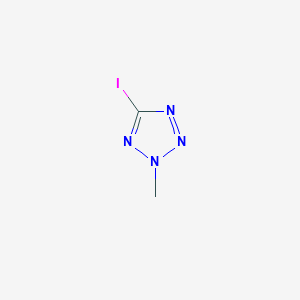
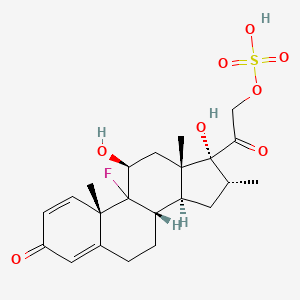
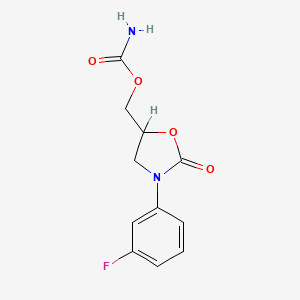
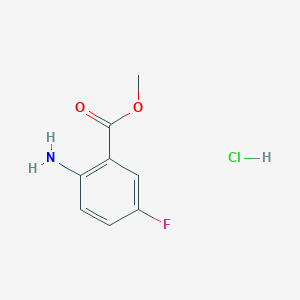
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
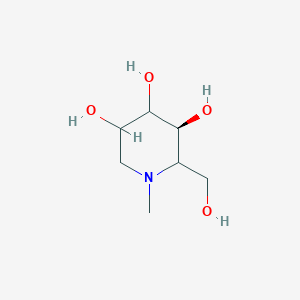
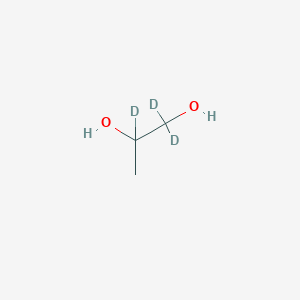
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
